molecular formula C25H20ClNO4 B12147487 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide

Cat. No.: B12147487
M. Wt: 433.9 g/mol
InChI Key: NYHPKQGPSZAXPF-UHFFFAOYSA-N
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Description

N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide is a benzofuran-based derivative featuring a 3-chloro-4-methoxybenzoyl group at position 2 and a 3-phenylpropanamide moiety at position 3 of the benzofuran scaffold (Fig. 1). This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems.

![Fig. 1: Structure of this compound]

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C25H20ClNO4/c1-30-21-13-12-17(15-19(21)26)24(29)25-23(18-9-5-6-10-20(18)31-25)27-22(28)14-11-16-7-3-2-4-8-16/h2-10,12-13,15H,11,14H2,1H3,(H,27,28)

InChI Key

NYHPKQGPSZAXPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Phenylpropanamide Moiety: This step involves the reaction of the benzofuran derivative with a phenylpropanamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Substitution with the 3-chloro-4-methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

BH31613 (2-(4-Bromophenoxy)-N-{2-[(3-Chloro-4-Methoxyphenyl)Carbonyl]-1-Benzofuran-3-yl}Acetamide)

  • Key Differences: Replaces the 3-phenylpropanamide group with a 2-(4-bromophenoxy)acetamide chain.
  • Implications: The bromophenoxy group introduces bulkier steric hindrance and higher lipophilicity compared to the phenylpropanamide chain. This may alter membrane permeability or target binding kinetics .
  • Molecular Weight : 514.75 g/mol vs. target compound’s estimated ~480 g/mol.
Compound Substituent at Position 3 Molecular Weight Key Substituents
Target Compound 3-Phenylpropanamide ~480 g/mol Cl, OCH₃, Benzofuran
BH31613 2-(4-Bromophenoxy)acetamide 514.75 g/mol Br, Cl, OCH₃, Benzofuran

Propanamide Derivatives with Varied Aromatic Systems

N-(3-Chloro-2-Methylphenyl)-3-(4-Methoxyphenyl)Propanamide (544419-01-4)

  • Key Differences : Lacks the benzofuran core; the propanamide chain is attached to a 3-chloro-2-methylphenyl group.
  • The methyl group may enhance metabolic stability .

N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)Furan-2-yl]Propanamide (J048-0024)

  • Key Differences: Substitutes benzofuran with a mono-cyclic furan bearing a 4-methoxyphenyl group.
  • Implications : The smaller furan ring decreases planarity and conjugation, possibly reducing binding affinity to targets requiring extended aromatic systems .
Compound Core Structure Aromatic System Molecular Weight
Target Compound Benzofuran Bicyclic ~480 g/mol
544419-01-4 Phenyl Monocyclic ~330 g/mol
J048-0024 Furan Monocyclic ~410 g/mol

Benzofuran Derivatives with Alternative Functional Groups

N-(4-Chlorophenyl)-3-(3,3-Diphenylpropanamido)-1-Benzofuran-2-Carboxamide (887895-87-6)

  • Key Differences : Features a carboxamide at position 2 and a diphenylpropanamide at position 3.
Compound Position 2 Substituent Position 3 Substituent
Target Compound 3-Chloro-4-methoxybenzoyl 3-Phenylpropanamide
887895-87-6 Carboxamide 3,3-Diphenylpropanamide

Research Findings and Implications

  • Pharmacological Potential: The chloro and methoxy groups are common in kinase inhibitors and antimicrobial agents, hinting at possible bioactivity. The benzofuran scaffold is prevalent in anticancer and anti-inflammatory compounds.
  • Physicochemical Properties : Compared to BH31613, the target compound’s lower molecular weight and phenylpropanamide chain may improve solubility but reduce lipophilicity, impacting pharmacokinetics.

Biological Activity

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide is a complex organic compound notable for its structural features, which include a benzofuran core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C24H18ClNO4, with a molecular weight of approximately 419.9 g/mol. Its structure comprises a benzofuran moiety linked to a phenylpropanamide group, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC24H18ClNO4
Molecular Weight419.9 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C(=O)N1C2=CC=CC=C2C(=O)C=C1OC(=C(C=C(C=C1)Cl)O)C)C(C=C(C=C2)OC)=O

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on benzofuran derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression.

For instance, a related compound was found to suppress the proliferation of hepatocellular carcinoma (HCC) cells by downregulating the expression of integrin α7 and modulating the epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis . This suggests that this compound may also exert similar effects by targeting these pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with structural similarities have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For example, certain benzofuran derivatives have demonstrated significant COX inhibitory activities, indicating a possible mechanism for reducing inflammation .

Case Studies

One notable case study involved the synthesis and biological evaluation of related benzofuran derivatives. These studies revealed that specific substitutions on the benzofuran core could enhance anti-inflammatory and anticancer activities. The structure-function relationship established in these studies can provide insights into optimizing this compound for better therapeutic outcomes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds within the same class:

Compound NameBiological ActivityKey Features
N-{2-(4-methoxyphenyl)carbonyl}-1-benzofuranAnti-inflammatoryMethoxy group enhances solubility
4-Chloro-N-(benzofuran)-2-methylbenzamideAnticancerMethyl group alters reactivity
2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7...Anti-metastaticTargets EMT markers in HCC

The precise mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in critical biological pathways. The modulation of these targets can lead to altered cellular responses, including reduced proliferation and migration in cancer cells.

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